molecular formula C16H20Br2Si2 B1643081 1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene CAS No. 478190-79-3

1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene

Cat. No. B1643081
CAS RN: 478190-79-3
M. Wt: 428.3 g/mol
InChI Key: TUMMIWKEWMEYTF-UHFFFAOYSA-N
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Description

“1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene” is a chemical compound with the molecular formula C16H20Br2Si2 . Its average mass is 428.309 Da and its monoisotopic mass is 425.947021 Da .


Synthesis Analysis

The synthesis of this compound involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It can also react with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C16H20Br2Si2 . The compound has an average mass of 428.309 Da and a monoisotopic mass of 425.947021 Da .


Chemical Reactions Analysis

This compound reacts with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point range of 119.0 to 123.0 degrees Celsius . It is soluble in chloroform .

Scientific Research Applications

Hydrogallation and Lewis Acid Chelation

Hydrogallation of trimethylsilylethynylbenzenes, including 1,4-bis(trimethylsilylethynyl)benzene, leads to products with gallium atoms attached to carbon atoms linked to trimethylsilyl groups. These compounds can form effective chelating Lewis acids, with the trisalkene derivatives creating chalice-like structures that contain multiple Lewis-acidic centers (Uhl et al., 2007).

Synthetic Pathways for s-Indacenes

1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene is involved in the synthesis of 1,5-dihydropolyalkylated s-indacenes, which are further processed to form mono- and dianions. These compounds have potential in ligand development and have been studied for their structural and stereochemical characteristics (Dahrouch et al., 2001).

Development of Photophysical Materials

The compound is used in the synthesis of X-shaped 1,4-phenyleneethynylenes with main group element moieties. These materials exhibit two-dimensional conjugation systems and are studied for their absorption and fluorescence spectra, showing potential applications in photophysical and photovoltaic materials (Sanji et al., 2018).

Metalation and Ligand Synthesis

This compound plays a role in the metalation of oligobromobenzenes. It's used in one-pot metalation/disilylation reactions to afford products like 1,4-dibromo-2,5-bis(trimethylsilyl)benzene. These processes are significant for the synthesis of novel aryllithium compounds and their trapping for further chemical transformations (Luliński & Serwatowski, 2003).

Formation of C–Br and C–H Interactions

The compound is used in preparing derivatives that exhibit interesting solid-state interactions. Studies on derivatives of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, for example, have revealed insights into C–Br...π(arene) interactions versus C–H...Br and Br...Br interactions, contributing to the understanding of molecular packing and intermolecular forces (Manfroni et al., 2021).

Synthesis of Organometallic Compounds

The compound is integral in the hydroalumination of diethynes, facilitating the synthesis of organometallic dialuminium compounds. These products have been studied for their structural properties and potential applications in various organometallic syntheses (Uhl & Breher, 2000).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Mechanism of Action

Target of Action

This compound is a type of diyne

Mode of Action

It is known that it can react with di (tert -butyl)aluminium hydride by hydroalumination and undergoes addition of one al-h bond to each c-c triple bond . This suggests that it may interact with its targets through a similar mechanism.

Pharmacokinetics

Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich environments.

Action Environment

It is known that it is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

properties

IUPAC Name

2-[2,5-dibromo-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMMIWKEWMEYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1Br)C#C[Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Br2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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